molecular formula C8H5BrIN B1604268 7-Bromo-5-iodo-1H-indole CAS No. 1000343-38-3

7-Bromo-5-iodo-1H-indole

Cat. No.: B1604268
CAS No.: 1000343-38-3
M. Wt: 321.94 g/mol
InChI Key: FKNFQTQICOJZLN-UHFFFAOYSA-N
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Description

7-Bromo-5-iodo-1H-indole is a halogenated indole derivative, characterized by the presence of bromine and iodine atoms at the 7th and 5th positions of the indole ring, respectively. Indole derivatives are significant in various fields due to their biological and pharmacological activities .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-iodo-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine, iodine), alkyl halides, and acyl chlorides.

    Cross-Coupling Reactions: Reagents include boronic acids (for Suzuki-Miyaura) and organostannanes (for Stille coupling).

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Bromo-5-iodo-1H-indole involves its interaction with various molecular targets. The halogen atoms enhance its reactivity, allowing it to form covalent bonds with biological macromolecules. This interaction can disrupt cellular processes, leading to its observed biological effects . The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoindole
  • 7-Iodoindole
  • 5,7-Dibromoindole

Uniqueness

7-Bromo-5-iodo-1H-indole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and biological properties compared to other halogenated indoles. This dual halogenation allows for more versatile chemical modifications and potentially enhanced biological activities .

Properties

IUPAC Name

7-bromo-5-iodo-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrIN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNFQTQICOJZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=C(C=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646832
Record name 7-Bromo-5-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-38-3
Record name 7-Bromo-5-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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